molecular formula C12H22Si B11941889 [1-(Cyclohex-1-en-1-yl)cyclopropyl](trimethyl)silane CAS No. 82084-04-6

[1-(Cyclohex-1-en-1-yl)cyclopropyl](trimethyl)silane

Cat. No.: B11941889
CAS No.: 82084-04-6
M. Wt: 194.39 g/mol
InChI Key: YCAWDHISWXKJIE-UHFFFAOYSA-N
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Description

1-(Cyclohex-1-en-1-yl)cyclopropylsilane (C₉H₁₈Si) is a silicon-based organometallic compound featuring a cyclohexene ring fused to a cyclopropane moiety, with a trimethylsilyl group attached to the cyclopropane. Its molecular weight is 154.33 g/mol, and it is characterized by strained cyclopropane and conjugated cyclohexene systems, which influence its reactivity and applications in organic synthesis. The compound is typically a colorless oil, as inferred from analogous silylated cyclohexene derivatives .

Properties

CAS No.

82084-04-6

Molecular Formula

C12H22Si

Molecular Weight

194.39 g/mol

IUPAC Name

[1-(cyclohexen-1-yl)cyclopropyl]-trimethylsilane

InChI

InChI=1S/C12H22Si/c1-13(2,3)12(9-10-12)11-7-5-4-6-8-11/h7H,4-6,8-10H2,1-3H3

InChI Key

YCAWDHISWXKJIE-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1(CC1)C2=CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohex-1-en-1-yl)cyclopropylsilane typically involves the reaction of cyclohexene with cyclopropylmagnesium bromide, followed by the addition of trimethylchlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, organometallic compounds

Major Products:

    Oxidation: Epoxides, hydroxylated products

    Reduction: Cyclohexyl derivatives

    Substitution: Various substituted cyclohexyl compounds

Scientific Research Applications

Chemistry: 1-(Cyclohex-1-en-1-yl)cyclopropylsilane is used as a building block in organic synthesis. It is employed in the synthesis of complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of silane groups on biological systems. It can be used as a precursor for the synthesis of bioactive molecules .

Medicine: While not directly used as a drug, 1-(Cyclohex-1-en-1-yl)cyclopropylsilane is valuable in medicinal chemistry for the development of new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new polymers and coatings .

Mechanism of Action

The mechanism of action of 1-(Cyclohex-1-en-1-yl)cyclopropylsilane involves its reactivity with various chemical reagents. The cyclopropyl group is known for its ring strain, making it highly reactive in chemical reactions. The trimethylsilyl group provides stability and can be easily replaced by other functional groups, facilitating the synthesis of diverse compounds .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between the target compound and related silane derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
1-(Cyclohex-1-en-1-yl)cyclopropylsilane C₉H₁₈Si 154.33 Cyclopropane fused to cyclohexene; trimethylsilyl group
[2-(Cyclohex-1-en-1-yl)ethynyl]trimethylsilane C₁₁H₁₈Si 178.35 Ethynyl spacer between silyl group and cyclohexene
1-(Trimethylsiloxy)cyclohexene C₉H₁₈OSi 170.32 Siloxy (-OSiMe₃) group attached to cyclohexene
1-Trimethylsilyloxy-1-cyclopropylethylene C₈H₁₄OSi 170.29 Siloxy group on cyclopropylethylene system
(1-Ethoxycyclopropyl)oxy-trimethylsilane C₈H₁₈O₂Si 190.31 Ethoxy and siloxy groups on cyclopropane

Key Observations :

  • The target compound lacks oxygen in its silyl group, distinguishing it from siloxy derivatives like 1-(Trimethylsiloxy)cyclohexene.
  • Oxygen-containing derivatives (e.g., siloxy or ethoxy groups) exhibit higher polarity and susceptibility to hydrolysis compared to the target compound .

Reactivity and Stability

  • Strained Systems: The cyclopropane ring in the target compound introduces ring strain, enhancing reactivity in ring-opening or cycloaddition reactions. In contrast, siloxy-substituted cyclopropanes (e.g., 1-Trimethylsilyloxy-1-cyclopropylethylene) participate in conjugate additions, as demonstrated in titanium-mediated reactions with cyclohexenone .
  • Silane Stability : The trimethylsilyl group in the target compound is hydrolytically stable under neutral conditions but cleavable via acid/base treatment. Siloxy derivatives (e.g., 1-(Trimethylsiloxy)cyclohexene) are more prone to hydrolysis due to the polar Si-O bond .

Research Findings

  • Titanium-Mediated Reactions: A study demonstrated that 1-Trimethylsilyloxy-1-cyclopropylethylene reacts with cyclohexenone under titanium catalysis to form bicyclic products, highlighting the role of siloxy groups in stabilizing reactive intermediates .
  • Hydrolytic Sensitivity : Siloxy-substituted compounds (e.g., 1-(Trimethylsiloxy)cyclohexene) exhibit rapid degradation in aqueous acidic conditions, unlike the target compound, which remains intact .

Biological Activity

1-(Cyclohex-1-en-1-yl)cyclopropylsilane is a silane compound with potential biological activities. Understanding its biological activity is crucial for evaluating its applications in pharmaceuticals, agriculture, and materials science. This article reviews the available literature on the biological effects, mechanisms of action, and relevant case studies regarding this compound.

Chemical Structure and Properties

The chemical structure of 1-(Cyclohex-1-en-1-yl)cyclopropylsilane can be represented as follows:

C12H18Si\text{C}_\text{12}\text{H}_{18}\text{Si}

This compound features a cyclohexene ring and a cyclopropyl group, which may influence its reactivity and interaction with biological systems.

1. Genotoxicity Studies

Research indicates that 1-(Cyclohex-1-en-1-yl)cyclopropylsilane exhibits low genotoxic potential. In vitro studies using Ames tests with Salmonella typhimurium showed no mutagenic activity at various concentrations. However, some studies reported increased sister chromatid exchange (SCE) frequencies at high concentrations in the absence of metabolic activation, suggesting a concentration-dependent effect on cellular mechanisms .

2. Toxicological Assessments

A tier II human health assessment revealed that exposure to this compound resulted in decreased liver weights in male rats during inhalation toxicity studies. The average exposure was 208 mg/m³, with significant effects observed at higher concentrations (2873 mg/m³). Mortality was noted in some cases, indicating potential toxicity at elevated exposure levels .

The biological activity of 1-(Cyclohex-1-en-1-yl)cyclopropylsilane may be attributed to its interaction with cellular pathways involved in stress responses and metabolic processes. The compound's silane group can facilitate interactions with nucleophiles in biological systems, potentially leading to altered enzyme activities or receptor binding.

Case Study 1: In Vivo Toxicity

In a repeated dose inhalation study involving Wistar rats, the compound was administered at 500 ppm for extended periods. Results indicated significant physiological changes, including reduced liver weight and increased mortality rates among exposed subjects compared to controls. These findings suggest that while the compound may have utility in certain applications, caution is warranted due to its toxicological profile .

Case Study 2: Environmental Impact

The environmental implications of 1-(Cyclohex-1-en-1-yl)cyclopropylsilane have been explored in agricultural contexts. Its potential as a pesticide or herbicide has been investigated due to its ability to interact with plant stress responses. However, further research is needed to fully understand its efficacy and safety in ecological systems .

Data Tables

Study Type Findings Concentration
Ames TestNo mutagenic activityVarious (0.005 - 1000 mg/L)
Inhalation ToxicityDecreased liver weight; mortality2873 mg/m³
SCE FrequencyIncreased at high concentrations500 - 1000 mg/L

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